

# Application Notes: Generation and Validation of an Abc 99 CRISPR Knockout Cell Line

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## Compound of Interest

Compound Name: Abc 99

Cat. No.: B1678207

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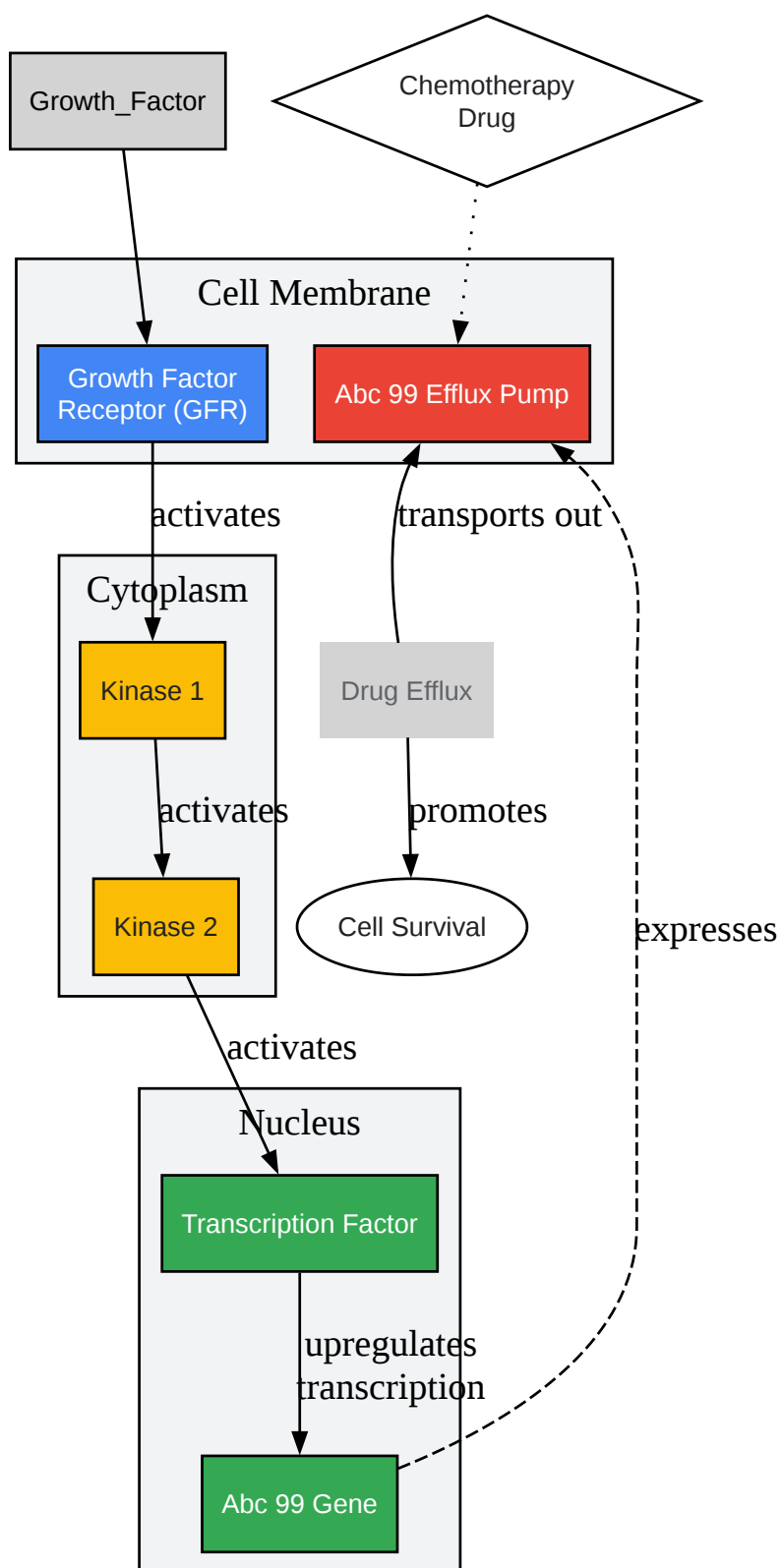
Audience: Researchers, scientists, and drug development professionals.

Introduction: The ATP-binding cassette (ABC) transporter superfamily plays a crucial role in cellular transport, with many members implicated in drug resistance and various genetic diseases.[1] The hypothetical protein **Abc 99** is a newly identified member of this family, believed to be involved in chemotherapy resistance in solid tumors. To investigate its precise function and validate it as a potential drug target, a stable knockout (KO) of the **Abc 99** gene is required. This protocol provides a detailed workflow for generating and validating an **Abc 99** knockout cell line using CRISPR-Cas9 technology, a powerful and precise gene-editing tool.[2] The process involves designing specific single guide RNAs (sgRNAs), transfecting them into a Cas9-expressing cell line, isolating single-cell clones, and rigorously validating the knockout at the genomic, proteomic, and functional levels.[3][4]

## Experimental Workflow and Signaling Pathway

The overall process for generating a validated knockout cell line is a multi-step procedure requiring careful planning and execution.[2][3]





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## References

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- 3. Generating Single Cell-Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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